

# A Comparative Guide to the Progestogenic Activity of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **16-Dehydroprogesterone**

Cat. No.: **B108162**

[Get Quote](#)

This guide provides a detailed comparison of **16-Dehydroprogesterone** (16-DHP) and the endogenous steroid hormone, Progesterone. While Progesterone is a well-studied hormone, governing a vast array of physiological processes, publicly available data on the specific progestogenic activity of 16-DHP is limited. This document will serve a dual purpose: first, to thoroughly detail the multifaceted activity of Progesterone as a benchmark standard, and second, to provide the necessary frameworks required to comprehensively characterize and compare the activity of 16-DHP, or any novel progestin, against this standard.

## Introduction to the Molecules

Progesterone and **16-Dehydroprogesterone** share the same foundational four-ring steroid structure, known as the pregnane skeleton. The critical difference between them is the introduction of a double bond between carbons 16 and 17 in the D-ring of 16-DHP. This seemingly minor structural modification can have profound impacts on its three-dimensional shape, its affinity for target receptors, and its metabolic stability.

- Progesterone (Pregn-4-ene-3,20-dione): The quintessential progestogen, Progesterone is critical for regulating the menstrual cycle, establishing and maintaining pregnancy, and plays significant roles in brain function and immune modulation.[\[1\]](#)[\[2\]](#) Its biological effects are mediated through a complex interplay of genomic and non-genomic pathways.
- **16-Dehydroprogesterone** (Pregna-4,16-diene-3,20-dione): A derivative of progesterone, 16-DHP is primarily known as a synthetic intermediate and a research tool.[\[3\]](#)[\[4\]](#) A comprehensive understanding of its biological activity necessitates the direct experimental comparisons outlined in this guide.

## Mechanisms of Action: A Tale of Two Pathways

Progesterone's influence on cellular function is not monolithic. It operates through two distinct, yet sometimes interconnected, signaling paradigms: the classical genomic pathway and the rapid non-genomic pathway.

### The Classical Genomic Pathway

The genomic pathway involves the regulation of gene expression and is responsible for the long-term effects of progesterone. This pathway is mediated by Progesterone Receptors (PR), which exist as two main isoforms, PR-A and PR-B, transcribed from the same gene.[\[5\]](#)

Mechanism:

- Ligand Binding: Progesterone, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus, which is associated with heat shock proteins (HSPs).[\[6\]](#)
- Conformational Change & Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs.[\[7\]](#) The activated PR can form homodimers (PR-A/PR-A, PR-B/PR-B) or heterodimers (PR-A/PR-B).
- Nuclear Translocation & DNA Binding: The receptor dimers translocate to the nucleus and bind to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[\[6\]](#)[\[7\]](#)
- Gene Transcription: The DNA-bound PR dimer recruits a suite of co-activators and co-repressors, ultimately modulating the transcription of target genes to increase or decrease protein synthesis.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Classical Genomic Signaling Pathway of Progesterone.

## Rapid Non-Genomic Signaling

Progesterone can also elicit biological responses within seconds to minutes, far too quickly to be explained by gene transcription. These effects are typically initiated at the cell surface.<sup>[1][8]</sup>

Mechanism: These rapid actions are mediated by distinct membrane-associated progesterone receptors (mPRs) or by direct interaction with ion channel proteins.<sup>[8][9]</sup> This binding can trigger a cascade of intracellular second messengers.

Key non-genomic pathways activated by progesterone include:

- MAPK/ERK Pathway: Influences cell proliferation and survival.
- PI3K/Akt Pathway: A critical pathway for cell growth and metabolism.<sup>[1]</sup>
- Calcium ( $\text{Ca}^{2+}$ ) Influx: Rapidly alters intracellular calcium concentrations, affecting cellular excitability and signaling.<sup>[1]</sup>
- Cyclic AMP (cAMP) Modulation: Can either increase or decrease cAMP levels, depending on the cell type.<sup>[1]</sup>

[Click to download full resolution via product page](#)

Caption: Overview of Progesterone's Non-Genomic Signaling Pathways.

## Comparative Biological Activity

The biological activity of a progestin is defined by its receptor binding affinity and its functional potency in cellular and whole-organism models.

### Receptor Binding Affinity

A molecule's affinity for the progesterone receptor is a primary determinant of its potential potency. This is typically quantified using competitive binding compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. The results are often expressed as the half-maximal  $I_{50}$  or as a Relative Binding Affinity (RBA) compared to a standard (usually progesterone itself).

| Compound                                  | Receptor         | Relative Binding Affinity (RBA) |
|-------------------------------------------|------------------|---------------------------------|
| Progesterone                              | Human PR-A, PR-B | 100% (Reference)[10]            |
| 17 $\alpha$ -Hydroxyprogesterone Caproate | Human PR-A, PR-B | 26-30%[10][11]                  |
| 16-Dehydroprogesterone                    | Human PR-A, PR-B | Data Not Available              |

Table 1: Comparative Receptor Binding Affinity. Data for 17 $\alpha$ -Hydroxyprogesterone Caproate, a related progestin, is included for context to illustrate typical differences in affinity.

### In Vitro Functional Activity

Binding to a receptor does not guarantee a biological response. Functional assays are required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. The gold-standard method is the transcriptional activation (reporter gene) assay.

| Compound                                  | Assay                | Potency (EC <sub>50</sub> )        | Efficacy           |
|-------------------------------------------|----------------------|------------------------------------|--------------------|
| Progesterone                              | PR-B Transactivation | ~1-10 nM[10]                       | Full Agonist       |
| 17 $\alpha$ -Hydroxyprogesterone Caproate | PR-B Transactivation | Comparable to Progesterone[10][11] | Full Agonist       |
| 16-Dehydroprogesterone                    | PR-B Transactivation | Data Not Available                 | Data Not Available |

Table 2: Comparative In Vitro Functional Activity. The EC<sub>50</sub> represents the concentration required to elicit a half-maximal response.

## Pharmacokinetics and Metabolism

The clinical utility of a steroid is heavily dependent on its pharmacokinetic profile: how it is absorbed, distributed, metabolized, and excreted (ADME).

- **Progesterone:** When administered orally, progesterone has very low bioavailability due to extensive "first-pass" metabolism in the liver.[12][13] It is converted by enzymes (such as 5 $\alpha$ -reductase and 3 $\alpha$ -hydroxysteroid dehydrogenase) into numerous metabolites, including pregnanediol and allopregnanolone. This necessitates high oral doses or alternative routes of administration (vaginal, intramuscular).[12] The elimination half-life of progesterone in circulation is in the range of minutes.[14]
- **16-Dehydroprogesterone:** The pharmacokinetic profile of 16-DHP is not well-characterized. The C16-C17 double bond could potentially alter its pharmacokinetic properties. For example, it may be a poorer substrate for reductases that act on the D-ring, potentially increasing its metabolic stability and oral bioavailability compared to progesterone. However, this remains speculative without experimental data.

## Experimental Protocols for Comparative Analysis

To definitively compare the activity of 16-DHP to progesterone, the following validated experimental protocols are essential.

### Protocol: Progesterone Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the progesterone receptor.

Caption: Workflow for a Progesterone Receptor Competitive Binding Assay.

Methodology:

- **Receptor Preparation:** Prepare a cytosol fraction from cells expressing high levels of progesterone receptor (e.g., T47D human breast cancer cells) or human PR.[10]
- **Reaction Setup:** In a multi-well plate, combine the receptor preparation with a constant, low concentration of a high-affinity radiolabeled progestin (e.g.,  $^{3}H$ -progesterone).
- **Competition:** Add increasing concentrations of either unlabeled progesterone (for the standard curve) or 16-DHP. Include a "total binding" control (radioactivity in the absence of competitor) and a "non-specific binding" control (excess unlabeled progestin).
- **Incubation:** Incubate the reactions to equilibrium (e.g., 18 hours at 4°C).
- **Separation:** Separate the receptor-bound radioligand from the free radioligand. A common method is to add a hydroxylapatite slurry, which binds the radioligand by centrifugation and washing.[10]
- **Quantification:** Measure the radioactivity in the bound fraction using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC<sub>50</sub> of the test compound. The RBA is calculated as:  $(IC_{50} \text{ of Progesterone} / IC_{50} \text{ of 16-DHP}) \times 100$ .

### Protocol: PR-Mediated Transcriptional Activation (Reporter) Assay

This assay measures the functional consequence of receptor binding—the ability to drive gene expression.

Methodology:

- **Cell Culture and Transfection:** Culture a suitable human cell line (e.g., MCF7 or T47D) that endogenously expresses PR, or a PR-negative cell line co-transfected with expression plasmids for both the human PR and a reporter construct.[5]
- **Reporter Construct:** The reporter construct contains a luciferase gene under the control of a promoter with multiple PREs.[5][15]
- **Cell Plating:** Plate the cells in a multi-well plate and allow them to adhere.
- **Hormone Treatment:** Treat the cells with increasing concentrations of progesterone or 16-DHP. Include a vehicle-only control.
- **Incubation:** Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

- Cell Lysis: Lyse the cells using a suitable buffer.
- Luciferase Assay: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.[15][16]
- Data Analysis: Plot the luminescence (as fold-change over vehicle control) against the logarithm of the agonist concentration. Use non-linear regression (potency) and the maximum response (efficacy) for each compound.

## Conclusion

Progesterone is a pleiotropic hormone with well-defined genomic and non-genomic activities, receptor binding characteristics, and metabolic pathway foundational benchmark for assessing all other progestogenic compounds. In contrast, **16-Dehydroprogesterone** remains an enigmatic molecule from a key structural difference—the C16-C17 double bond—presents intriguing possibilities for altered receptor interaction and metabolic stability.

A definitive comparison of the activity of 16-DHP versus progesterone is contingent upon conducting the rigorous experimental investigations detailed by systematically evaluating receptor binding affinity and functional transcriptional activation, researchers can elucidate the precise pharmacological profile of whether it is a potent agonist, a weak partial agonist, an antagonist, or an inactive compound. Such data are critical for any future consideration of its development.

## References

- Singh, M., & Su, C. (2013). Non-genomic mechanisms of progesterone action in the brain. *Frontiers in Neuroscience*, 7, 159. [URL: <https://www.frontiersin.org/articles/10.3389/fnins.2013.00159/full>][1][9]
- Gellersen, B., & Brosens, J. J. (2003). Non-genomic progesterone actions in female reproduction. *Journal of Steroid Biochemistry and Molecular Biology*, 85(1-2), 11-16. [URL: [https://www.researchgate.net/publication/285874288\\_Non-genomic\\_progesterone\\_actions\\_in\\_female\\_reproduction](https://www.researchgate.net/publication/285874288_Non-genomic_progesterone_actions_in_female_reproduction)]
- Thomas, P. (2008). Non-genomic progesterone signalling and its non-canonical receptor. *Biochemical Society Transactions*, 36(Pt 5), 1147-1151. [URL: <https://pubmed.ncbi.nlm.nih.gov/18793165/>][10]
- Paulson, R. J., Collins, M. G., & Yankov, V. (2014). Progesterone Pharmacokinetics and Pharmacodynamics With 3 Dosages and 2 Regimens of an 11-Ketotestosterone Vaginal Insert. *The Journal of Clinical Endocrinology & Metabolism*, 99(11), 4241-4249. [URL: <https://academic.oup.com/jcem/article/119/11/4241>]
- Zainab, F., & Ko, C. (2022). Progesterone-Mediated Non-Classical Signaling. *International Journal of Molecular Sciences*, 23(19), 11689. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9830003/>]
- Stanczyk, F. Z. (2003). Pharmacokinetics of progesterone. *Steroids*, 68(10-13), 825-833. [URL: <https://www.sciencedirect.com/science/article/abs/pii/S0039250603001317>]
- Singh, M., & Su, C. (2013). Non-genomic mechanisms of progesterone action in the brain. *Semantic Scholar*. [URL: <https://www.semanticscholar.org/paper/5a2a3a2a/mechanisms-of-progesterone-action-in-Singh-Su/8e04b77f9504c35b5a242f3e800d3d226a454d6d>][11]
- Wikipedia contributors. (2024). Pharmacokinetics of progesterone. Wikipedia. [URL: [https://en.wikipedia.org/wiki/Pharmacokinetics\\_of\\_progesterone](https://en.wikipedia.org/wiki/Pharmacokinetics_of_progesterone)]
- Wikipedia contributors. (2024). Progesterone. Wikipedia. [URL: <https://en.wikipedia.org/wiki/Progesterone>][16]
- Braasch, H. V., Frederiksen, M. C., & Chatterton, R. T. Jr. (1988). Metabolism and pharmacokinetics of progesterone in the cynomolgus monkey (Macacus fasciatus). *Journal of Clinical Endocrinology and Metabolism*, 112(3), 279-294. [URL: <https://pubmed.ncbi.nlm.nih.gov/3254628/>][19]
- Swart, A. C., et al. (2017). The metabolic fate and receptor interaction of 16 $\alpha$ -hydroxyprogesterone and its 5 $\alpha$ -reduced metabolite, 16 $\alpha$ -hydroxy-dihydroprogesterone. *Journal of Steroid Biochemistry and Molecular Biology*, 167, 78-87. [URL: <https://pubmed.ncbi.nlm.nih.gov/27988390/>][20]
- EBSCO. (n.d.). Progesterone receptor assay. Research Starters. [URL: <https://www.ebsco.com/research-starters/progesterone-receptor-assay>]
- Lin, C. H., et al. (2006). Non-genomic immunosuppressive actions of progesterone inhibits PHA-induced alkalization and activation in T cells. *Journal of Immunology*, 177(1), 292-304. [URL: <https://pubmed.ncbi.nlm.nih.gov/16557519/>][21]
- Assay Genie. (n.d.). Progesterone Receptor Transcription Factor Activity Assay. Product Page. [URL: <https://www.assaygenie.com/progesterone-receptor-transcription-factor-assay>][22]
- Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Product Page. [URL: <https://www.creativebiomart.net/progesterone-receptor-competitor-assay-kit-0946.htm>][23]
- INDIGO Biosciences. (n.d.). Human Progesterone Receptor (PR) Reporter Assay System. Product Manual. [URL: [https://www.indigobiosciences.com/manuals/IB00201-32\\_PR\\_384\\_Pgr.pdf](https://www.indigobiosciences.com/manuals/IB00201-32_PR_384_Pgr.pdf)][17][18]
- Selleck Chemicals. (n.d.). **16-Dehydroprogesterone**. Product Page. [URL: <https://www.selleckchem.com/products/16-dehydroprogesterone.html>]
- Scatchard, G. (1949). The attractions of proteins for small molecules and ions. *Annals of the New York Academy of Sciences*, 51(4), 660-672. [URL: <https://nyaspubs.onlinelibrary.wiley.com/doi/10.1111/j.1749-6632.1949.tb27297.x>]
- Johnson, W. S., et al. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone. *Proceedings of the National Academy of Sciences of the United States of America*, 66(2), 333-336. [URL: <https://pubmed.ncbi.nlm.nih.gov/16591712/>][24]
- Wikipedia contributors. (2024). Dydrogesterone. Wikipedia. [URL: <https://en.wikipedia.org/wiki/Dydrogesterone>][25]
- Wiebe, J. P., & Wiebe, E. R. (2003). Non-genomic Effects of Progestins--Inhibition of Cell Growth and Increased Intracellular Levels of Cyclic Nucleotides. *Journal of Steroid Biochemistry and Molecular Biology*, 84(1), 1-8. [URL: <https://pubmed.ncbi.nlm.nih.gov/12650700/>][26]
- Pichon, M. F., & Milgrom, E. (1977). Characterization and assay of progesterone receptor in human mammary carcinoma. *Cancer Research*, 37(2), 832-836. [URL: <https://pubmed.ncbi.nlm.nih.gov/832300/>][27]
- University of Leeds. (n.d.). Action of Mifepristone. Pharmacology Database. [URL: <https://leeds.ac.uk/pfb/mifepristone/action.htm>][5]

- Daum, S. J., et al. (1969). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE. Proceedings of the National Academy of Sciences of the United States of America, 62(2), 333-336. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC285903/>][28]
- Gellersen, B., & Brosens, J. J. (2009). Non-genomic progesterone actions in female reproduction. Human Reproduction Update, 15(1), 119-138. [URL: [https://www.researchgate.net/publication/23977286\\_Non-genomic\\_progesterone\\_actions\\_in\\_female\\_reproduction](https://www.researchgate.net/publication/23977286_Non-genomic_progesterone_actions_in_female_reproduction)][29]
- Boelens, M. C., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Molecular Histology, 54(6), 465-479. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10685797/>][6]
- Chwalisz, K., & Garfield, R. E. (2000). Selective progesterone receptor modulators and progesterone antagonists: Mechanisms of action and clinical applications. Reproductive Medicine, 18(4), 335-344. [URL: [https://www.researchgate.net/figure/Activation-of-the-progesterone-receptor-PR-by-progesterone-receptor-binding-binding\\_fig1\\_24485097](https://www.researchgate.net/figure/Activation-of-the-progesterone-receptor-PR-by-progesterone-receptor-binding-binding_fig1_24485097)][8]
- Morán-Santibáñez, K., et al. (2016). Synthesis and activity of novel 16-dehydropregnolone acetate derivatives as inhibitors of type 1 5α-reductase. Steroids, 105, 75-84. [URL: <https://pubmed.ncbi.nlm.nih.gov/26683391/>][30]
- USA Chemical Suppliers. (n.d.). **16-dehydroprogesterone** suppliers USA. Product Listing. [URL: <https://www.usachemicalsellers.com/16-dehydroprogesterone>]
- Attardi, B. J., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 11-ketotetrahydroprogesterone, caproate, and related progestins. American Journal of Obstetrics and Gynecology, 197(6), 599.e1-7. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1970613>]
- Meyer, H. H., & Rinke, L. (1991). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. Journal of Steroid Biochemistry and Molecular Biology, 37(3), 155-165. [URL: <https://pubmed.ncbi.nlm.nih.gov/1666428/>][31]
- Mani, S. K. (2008). Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters. Hormones and Behavior, 53(3), 324-334. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2441865/>][7]
- Schindler, A. E., et al. (2009). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. Maturitas, 65(4), 324-334. [URL: <https://pubmed.ncbi.nlm.nih.gov/20004072/>]
- Auchus, R. J., & Lee, T. C. (2011). 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction. Molecular and Cellular Endocrinology, 319(1-2), 173-181. [URL: <https://pubmed.ncbi.nlm.nih.gov/21238531/>]
- van Amsterdam, P. H., et al. (1980). Dydrogesterone: metabolism in man. European Journal of Drug Metabolism and Pharmacokinetics, 5(3), 173-178. [URL: <https://pubmed.ncbi.nlm.nih.gov/7202436/>]
- Szlávík, M., et al. (2020). Non-genomic actions of sex hormones on pregnant uterine contractility in rats: An in vitro study at term. Life Sciences, 267, 33058919. [URL: <https://pubmed.ncbi.nlm.nih.gov/33058919/>]
- Rižner, T. L. (2016). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. Journal of Steroid Biochemistry and Molecular Biology, 157, 200. [URL: [https://www.researchgate.net/publication/291340157\\_Progestational\\_effects\\_of\\_dydrogesterone\\_in\\_vitro\\_in\\_vivo\\_and\\_on\\_the\\_human\\_endometrium](https://www.researchgate.net/publication/291340157_Progestational_effects_of_dydrogesterone_in_vitro_in_vivo_and_on_the_human_endometrium)]
- Griesinger, G., et al. (2020). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive Medicine Online, 41(2), 249-259. [URL: [https://www.researchgate.net/publication/341053186\\_Dydrogesterone\\_pharmacological\\_profile\\_and\\_mechanism\\_of\\_action\\_as\\_luteal\\_phase\\_support](https://www.researchgate.net/publication/341053186_Dydrogesterone_pharmacological_profile_and_mechanism_of_action_as_luteal_phase_support)]
- Tournaye, H., et al. (2017). Comparison of the effect of dydrogesterone and natural micronized progesterone for luteal-phase support in assisted reproduction: A single-blind randomized clinical trial study. Human Reproduction, 32(5), 1019-1027. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5400055>]
- van der Gaast, M. H., et al. (2024). Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study of pharmacokinetics and impact on the endometrium. Human Reproduction, 39(2), 395-406. [URL: <https://pubmed.ncbi.nlm.nih.gov/38166549/>]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. 16-dehydroprogesterone suppliers USA [americanchemicalsuppliers.com]
- 5. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-genomic mechanisms of progesterone action in the brain | Semantic Scholar [semanticscholar.org]

- 10. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 14. Progesterone - Wikipedia [en.wikipedia.org]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- To cite this document: BenchChem. [A Comparative Guide to the Progestogenic Activity of 16-Dehydroprogesterone and Progesterone]. BenchChem. Available at: [https://www.benchchem.com/product/b108162#comparing-16-dehydroprogesterone-vs-progesterone-activity]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)